N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1039944-30-3
VCID: VC11652726
InChI: InChI=1S/C14H16N2O3S/c1-19-13-5-7-14(8-6-13)20(17,18)16-12-4-2-3-11(9-12)10-15/h2-9,16H,10,15H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CN
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.36 g/mol

N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide

CAS No.: 1039944-30-3

Cat. No.: VC11652726

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.36 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide - 1039944-30-3

Specification

CAS No. 1039944-30-3
Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
IUPAC Name N-[3-(aminomethyl)phenyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C14H16N2O3S/c1-19-13-5-7-14(8-6-13)20(17,18)16-12-4-2-3-11(9-12)10-15/h2-9,16H,10,15H2,1H3
Standard InChI Key CXDLOWMNDVRSDZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CN
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CN

Introduction

N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with a molecular formula of C14H16N2O3S and a molecular weight of 292.36 g/mol . It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including enzyme inhibition and antibacterial effects. This compound is identified by its PubChem CID 28940989 and has been registered under various synonyms such as CHEMBL4513675 and AKOS008118335 .

Synthesis and Preparation

The synthesis of sulfonamide compounds generally involves the reaction of sulfonyl chlorides with amines. For N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide, the synthesis might involve the use of 4-methoxybenzenesulfonyl chloride and 3-aminomethylphenylamine as precursors. The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and selectivity of the product.

Biological and Pharmacological Activities

Sulfonamides are known for their broad spectrum of biological activities, including antibacterial and enzyme inhibition properties. While specific data on N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide is limited, related sulfonamides have shown potent inhibitory effects against enzymes like carbonic anhydrases . The presence of the sulfonamide group and the specific substitution pattern on the benzene rings can influence the compound's binding affinity and biological activity.

Potential Applications:

  • Antibacterial Agents: Sulfonamides are traditionally used as antibiotics.

  • Enzyme Inhibitors: They can inhibit enzymes such as carbonic anhydrases.

Research Findings and Future Directions

Research on sulfonamides has highlighted their potential in medicinal chemistry, particularly in developing inhibitors for various enzymes. The structural modifications in sulfonamides, such as the introduction of different substituents on the benzene ring, can significantly affect their biological activity. Future studies on N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide could focus on exploring its specific biological targets and optimizing its structure for improved efficacy.

Data Table: Comparison of Sulfonamide Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamideC14H16N2O3S292.36 g/molPotential enzyme inhibitor
3-(Aminomethyl)-5-methoxybenzene-1-sulfonamideC9H12N2O3S228.27 g/molAntibacterial, enzyme inhibitor
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamideC13H14N2O3S278.33 g/molPotential enzyme inhibitor

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